2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide
描述
2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is also known as Olaparib and is a member of the class of drugs called PARP inhibitors. PARP inhibitors are a new class of drugs that have shown promising results in the treatment of different types of cancer.
作用机制
The mechanism of action of 2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide involves the inhibition of the enzyme PARP. PARP is involved in DNA repair, and by inhibiting this enzyme, Olaparib prevents cancer cells from repairing their damaged DNA, leading to their death. Olaparib is a selective inhibitor of PARP1 and PARP2, which are the two most abundant PARP enzymes in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide are mainly related to its inhibition of PARP. By inhibiting PARP, Olaparib prevents cancer cells from repairing their damaged DNA, leading to their death. In addition, Olaparib has been shown to have other effects such as inducing cell cycle arrest, inhibiting angiogenesis, and enhancing the immune response.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide in lab experiments are mainly related to its specificity and potency as a PARP inhibitor. Olaparib is a selective inhibitor of PARP1 and PARP2, which are the two most abundant PARP enzymes in cells. This specificity makes Olaparib a valuable tool for studying the role of PARP in DNA repair and other cellular processes. However, the limitations of using Olaparib in lab experiments are mainly related to its cost and availability. Olaparib is a relatively expensive drug, and its availability is limited to certain research institutions.
未来方向
There are several future directions for the research on 2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide. One of the future directions is to explore the potential of Olaparib in combination with other drugs for the treatment of cancer. Olaparib has been shown to have synergistic effects with other drugs such as platinum-based chemotherapy and immune checkpoint inhibitors. Another future direction is to explore the potential of Olaparib in other diseases such as neurodegenerative diseases and cardiovascular diseases. Olaparib has been shown to have potential in these diseases due to its effects on DNA repair and other cellular processes. Finally, future research could focus on developing new PARP inhibitors that are more potent and selective than Olaparib.
科学研究应用
2-chloro-N-{3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl}benzamide has been extensively studied for its potential in various scientific research applications. The compound has shown promising results in the treatment of different types of cancer such as breast, ovarian, and pancreatic cancer. Olaparib works by inhibiting the enzyme PARP, which is involved in DNA repair. By inhibiting PARP, Olaparib prevents cancer cells from repairing their damaged DNA, leading to their death.
属性
IUPAC Name |
2-chloro-N-[3-[(2-chlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-19(2,11-22-17(24)13-7-3-5-9-15(13)20)12-23-18(25)14-8-4-6-10-16(14)21/h3-10H,11-12H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSDNFVYJVXWSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CC=C1Cl)CNC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。